molecular formula C3H3Cl2N B6147265 2,2-dichloropropanenitrile CAS No. 594-40-1

2,2-dichloropropanenitrile

Cat. No.: B6147265
CAS No.: 594-40-1
M. Wt: 123.97 g/mol
InChI Key: FMHXHMLHGIPODY-UHFFFAOYSA-N
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Description

2,2-Dichloropropanenitrile is an organic compound with the molecular formula C3H3Cl2N. It is a nitrile derivative characterized by the presence of two chlorine atoms attached to the second carbon of the propanenitrile structure. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dichloropropanenitrile can be synthesized through the chlorination of acetone using phosphorus pentachloride as a chlorinating agent under acidic conditions . The reaction typically involves the following steps:

  • Acetone is mixed with phosphorus pentachloride.
  • The mixture is subjected to chlorination under the catalysis of an acid catalyst.
  • The product, this compound, is obtained after purification.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloropropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium or potassium cyanide in ethanol for nucleophilic substitution.

    Reduction: Lithium aluminum hydride in anhydrous ether for reduction to amines.

    Hydrolysis: Acidic or basic conditions for hydrolysis to carboxylic acids.

Major Products:

  • Substitution reactions yield various substituted derivatives.
  • Reduction reactions produce primary amines.
  • Hydrolysis reactions result in carboxylic acids.

Scientific Research Applications

2,2-Dichloropropanenitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2-dichloropropanenitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. The presence of the nitrile group allows it to participate in reactions that modify proteins and enzymes, potentially leading to changes in their activity and function .

Comparison with Similar Compounds

Uniqueness: 2,2-Dichloropropanenitrile is unique due to the specific positioning of its chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This distinct structure makes it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

2,2-dichloropropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl2N/c1-3(4,5)2-6/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHXHMLHGIPODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407891
Record name 2,2-dichloropropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-40-1
Record name 2,2-Dichloropropionitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=594-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-dichloropropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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